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Introduction

Khusimol, a naturally occurring sesquiterpenoid alcohol, is a major component of vetiver oil,
which is extensively used in the fragrance industry.[1] Its complex tricyclic structure presents a
valuable case study for the application of modern nuclear magnetic resonance (NMR)
spectroscopic techniques in the structural elucidation of natural products. This document
provides a detailed guide to the assignment of the 1H and 13C NMR spectra of khusimol,
including comprehensive data tables and standardized experimental protocols.

Chemical Structure

The structure of khusimol, with the conventional numbering of carbon atoms, is essential for
the correct assignment of NMR signals.

Structure of Khusimol (C15H240)[2][3]
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1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for khusimol,
recorded in CDCI3. These assignments are based on 1D and 2D NMR experiments, including

DEPT, COSY, HSQC, and HMBC.

Table 1: 1H NMR Spectral Data of Khusimol (in CDCI3)
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. Chemical Shift () Multiplicity C0|j|pling Constant
ppm (J) in Hz

2 191 m

3a 1.89 m

3B 1.42 m

4a 1.68 m

48 1.52 m

5 2.43 t

8 1.80 m

9a 1.46 m

9B 1.35 m

10a 1.87 t

108 1.54 t

11 1.47 d

12a 3.74 dd 10.3, 6.3

128 3.47 dd 10.3, 7.7

13a 4.73 S 15t01.8

13B 4.60 S 15t01.8

14 1.08 S

15 1.05 S

Data adapted from a study on the isolation of khusimol from Vetiveria zizanioides.[3]

Table 2: 13C NMR and DEPT Spectral Data of Khusimol (in CDCI3)
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Chemical Shift (8)

Atom No. DEPT-135 Carbon Type
Ppm

1 53.2 Quaternary C

2 48.4 Methine CH

3 26.5 Methylene CH2

4 25.1 Methylene CH2

5 48.7 Methine CH

6 158.1 Quaternary C

7 40.3 Quaternary C

8 49.3 Methine CH

9 25.4 Methylene CH2

10 35.8 Methylene CH2

11 33.3 Methylene CH2

12 66.4 Methylene CH2

13 105.5 Methylene CH2

14 29.1 Methy! CH3

15 21.6 Methyl CH3

Data adapted from a study on the isolation of khusimol from Vetiveria zizanioides.[3]

Experimental Protocols
Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

o Sample Purity: Ensure the isolated khusimol is of high purity, as impurities will complicate
spectral analysis.
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e Solvent: Use a deuterated solvent of high purity, typically Chloroform-d (CDCI3), for
dissolving the sample.

» Concentration:
o For 1H NMR, a concentration of 5-25 mg/mL is generally sufficient.[4]

o For 13C NMR, a higher concentration of 50-100 mg/mL is recommended due to the lower
natural abundance and sensitivity of the 13C nucleus.[4]

e Procedure:

o Weigh the desired amount of khusimol and dissolve it in the appropriate volume of
deuterated solvent in a clean vial.

o Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR
tube.[5]

o The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[4]

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard
NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be
optimized.

2.1. 1D NMR Experiments
e 1H NMR:
o Pulse Program: Standard single-pulse experiment (e.g., zg30).

o Acquisition Parameters: Adjust spectral width to cover the expected range of proton
signals (e.g., 0-10 ppm). A sufficient number of scans (e.g., 8-16) should be acquired to
achieve a good signal-to-noise ratio.

e 13C NMR:
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o Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

o Acquisition Parameters: Set the spectral width to encompass all carbon signals (e.g., O-
220 ppm). A larger number of scans (e.g., 1024 or more) is typically required.

e DEPT-135:
o Pulse Program: Standard DEPT-135 pulse sequence.

o Acquisition Parameters: Similar to the 13C experiment, this will distinguish between CH,
CH2, and CHS3 signals, with CH and CH3 groups appearing as positive peaks and CH2
groups as negative peaks.

2.2. 2D NMR Experiments
e COSY (Correlation Spectroscopy):

o Purpose: To identify proton-proton (H-H) spin-spin coupling networks. Cross-peaks in the
COSY spectrum indicate which protons are coupled to each other, typically through two or
three bonds.[6]

o Pulse Program: Standard COSY pulse sequence (e.g., cosygp).
e HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To identify direct one-bond correlations between protons and carbons (C-H).[6]
Each cross-peak correlates a proton signal with the signal of the carbon to which it is
directly attached.

o Pulse Program: Standard HSQC pulse sequence (e.g., hsqcedetgp).
o HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons.[6] This is crucial for connecting different spin systems and elucidating the carbon
skeleton.

o Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgp).
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Workflow for NMR Spectral Assignment of Khusimol

The following diagram illustrates the logical workflow for the complete structural elucidation of

khusimol using the described NMR experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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